Application: The compound is used in the development of organic semiconductors.
Results: The packing structures of the derivatives with small (trialkylsilyl)ethynyl substituents, such as (trimethylsilyl)ethynyl (TMSE) and (triethylsilyl)ethynyl (TESE) groups, were revealed to be the herringbone packing.
Application: The compound could potentially be used in the synthesis of organometallic compounds.
Results: The synthesis of monomeric organolithium complexes remains a synthetic challenge for organometallic chemists.
Application: The compound could potentially be used in the synthesis of functional polysiloxanes.
Results: The functional polysiloxanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores.
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is an organic compound characterized by a pyridine ring, which consists of six members including one nitrogen atom and five carbon atoms. The compound features two significant substituents: a dimethoxymethyl group and a trimethylsilyl ethynyl group. The presence of these functional groups influences both the chemical behavior and potential applications of this compound.
The chemical reactivity of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is primarily dictated by its functional groups:
Research indicates that derivatives of this compound exhibit promising biological activities:
The synthesis of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine can be achieved through several methods:
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine finds applications in diverse fields:
Interaction studies involving 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine focus on its reactivity with various biological targets. Research has indicated that compounds derived from this structure can interact with enzymes and receptors relevant to cancer and fungal infections, thus holding promise for therapeutic interventions .
Several compounds share structural similarities with 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine. Here are some notable examples:
The uniqueness of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine lies in its specific combination of functional groups, which confers distinct chemical reactivity and biological activity compared to its analogs.
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is a complex organic compound with a molecular formula of C13H19NO2Si and a molecular weight of 249.38 g/mol1. This pyridine derivative contains several functional groups that contribute to its unique chemical properties and applications [3]. The compound features a pyridine ring as its core structure, with a dimethoxymethyl group at position 3 and a trimethylsilylethynyl group at position 51.
The molecular weight calculation is based on the atomic weights of its constituent elements: carbon (13 atoms), hydrogen (19 atoms), nitrogen (1 atom), oxygen (2 atoms), and silicon (1 atom)1 [4]. The precise molecular weight of 249.38 g/mol has been confirmed through analytical techniques and is consistent across multiple chemical databases1 [2].
The Simplified Molecular Input Line Entry System (SMILES) notation for 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is:
COC(OC)C1=CN=CC(=C1)C#C[Si](C)(C)C
This SMILES notation represents the molecular structure in a linear format, indicating the dimethoxymethyl group (COC(OC)) at position 3 of the pyridine ring and the trimethylsilylethynyl group (C#CSi(C)C) at position 51.
The International Chemical Identifier (InChI) representation for this compound is:
InChI=1S/C13H19NO2Si/c1-15-13(16-2)12-8-11(9-14-10-12)6-7-17(3,4)5/h8-10,13H,1-5H3
The corresponding InChI Key is:
OZASIYDGVNBWMZ-UHFFFAOYSA-N
These standardized chemical identifiers enable precise identification and database searching for this compound across various chemical information systems3.
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine exists as a colorless transparent liquid at standard temperature and pressure1. The compound's physical appearance is consistent with many organosilicon compounds of similar molecular weight and structure6. The transparent nature of the liquid indicates high purity when properly synthesized and stored1.
Based on structural analogs and related pyridine derivatives, the compound likely exhibits a slight viscosity characteristic of compounds containing both aromatic rings and silicon-containing functional groups7. The colorless appearance is maintained when the compound is stored properly, away from light and oxidizing conditions1.
The solubility profile of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is influenced by its mixed functional groups that confer both hydrophilic and hydrophobic properties4. The presence of the dimethoxymethyl group enhances its solubility in polar organic solvents, while the trimethylsilylethynyl group contributes hydrophobic characteristics [4].
The compound demonstrates good solubility in common organic solvents including:
Based on the properties of similar pyridine derivatives and organosilicon compounds, 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is expected to have limited solubility in water, estimated to be less than 1 g/L at room temperature4. The compound's solubility increases in acidic aqueous solutions due to protonation of the pyridine nitrogen4.
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine13. While specific NMR data for this exact compound is limited in the literature, the spectroscopic profile can be inferred from closely related compounds and structural analogs13.
1H NMR Spectroscopic Data (predicted in CDCl3):
Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
8.50-8.70 | singlet | 1H | Pyridine H-2 |
8.30-8.45 | doublet | 1H | Pyridine H-6 |
7.70-7.85 | doublet | 1H | Pyridine H-4 |
5.40-5.50 | singlet | 1H | CH(OCH3)2 |
3.30-3.50 | singlet | 6H | 2 × OCH3 |
0.20-0.30 | singlet | 9H | Si(CH3)3 |
The trimethylsilyl protons typically appear as a distinctive singlet at approximately 0.20-0.30 ppm, which is characteristic of Si(CH3)3 groups13. The methoxy protons of the dimethoxymethyl group generally appear as a singlet around 3.30-3.50 ppm15.
13C NMR Spectroscopic Data (predicted in CDCl3):
Chemical Shift (δ, ppm) | Assignment |
---|---|
150-155 | Pyridine C-2 |
145-150 | Pyridine C-6 |
135-140 | Pyridine C-3 |
130-135 | Pyridine C-4 |
120-125 | Pyridine C-5 |
100-105 | C≡C-Si |
95-100 | C≡C-Si |
100-105 | CH(OCH3)2 |
52-56 | 2 × OCH3 |
-1 to 0 | Si(CH3)3 |
The carbon atoms of the alkyne (C≡C) typically show characteristic signals in the range of 95-105 ppm, while the trimethylsilyl carbon atoms appear near 0 ppm13.
Infrared (IR) spectroscopy reveals the characteristic functional group vibrations present in 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine15. The key IR spectroscopic features include:
Wavenumber (cm-1) | Assignment |
---|---|
3050-3000 | Aromatic C-H stretching (pyridine ring) |
2960-2850 | Aliphatic C-H stretching (methoxy and trimethylsilyl groups) |
2160-2140 | C≡C stretching (ethynyl group) |
1580-1560 | C=N stretching (pyridine ring) |
1460-1430 | C=C stretching (pyridine ring) |
1350-1330 | C-N stretching (pyridine ring) |
1200-1170 | C-O-C asymmetric stretching (dimethoxymethyl group) |
1100-1080 | C-O-C symmetric stretching (dimethoxymethyl group) |
850-830 | Si-C stretching (trimethylsilyl group) |
760-740 | C-H out-of-plane bending (pyridine ring) |
The C≡C stretching vibration at 2160-2140 cm-1 is particularly diagnostic for the ethynyl functionality, while the Si-C stretching at 850-830 cm-1 confirms the presence of the trimethylsilyl group15. The combination of these spectral features provides a distinctive IR fingerprint for this compound [16].
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine15. The expected mass spectrometric data includes:
Electron Ionization Mass Spectrometry (EI-MS):
m/z | Relative Intensity (%) | Fragment Assignment |
---|---|---|
249 | 10-20 | M+ (molecular ion) |
234 | 15-25 | [M-CH3]+ (loss of methyl from TMS) |
218 | 30-40 | [M-OCH3]+ (loss of methoxy group) |
174 | 40-50 | [M-Si(CH3)3]+ (loss of trimethylsilyl group) |
146 | 20-30 | [C9H8NO]+ (loss of Si(CH3)3 and OCH3) |
75 | 80-100 | [Si(CH3)3]+ (trimethylsilyl fragment) |
High-Resolution Mass Spectrometry (HRMS):
The fragmentation pattern typically shows characteristic losses of methyl groups from the trimethylsilyl moiety and methoxy groups from the dimethoxymethyl functionality15. The base peak often corresponds to the trimethylsilyl fragment at m/z 75 [14].
The UV-visible spectroscopic properties of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine are influenced by its conjugated π-electron system, which includes the pyridine ring and the ethynyl group16. Based on structural analogs and related pyridine derivatives, the following UV-visible absorption characteristics are expected:
Absorption Maximum (λmax, nm) | Extinction Coefficient (ε, L·mol-1·cm-1) | Transition Assignment |
---|---|---|
260-270 | 10,000-15,000 | π→π* (pyridine ring) |
280-290 | 5,000-8,000 | π→π* (extended conjugation with ethynyl) |
310-320 | 1,000-3,000 | n→π* (nitrogen lone pair) |
The compound likely exhibits a primary absorption maximum around 260-270 nm due to the π→π* transitions of the pyridine ring16. The extended conjugation provided by the ethynyl group typically results in a secondary absorption band at longer wavelengths (280-290 nm)16. The n→π* transitions involving the nitrogen lone pair generally appear as a weaker absorption band at 310-320 nm16.